molecular formula C20H19N3O3S2 B2835593 (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide CAS No. 476667-47-7

(Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide

Cat. No.: B2835593
CAS No.: 476667-47-7
M. Wt: 413.51
InChI Key: RERIUOHVOFDXAY-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and a pyridine moiety, which can enhance its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the condensation of a thioamide with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.

    Introduction of the Methoxybenzylidene Group: The thiazolidinone intermediate is then reacted with 3-methoxybenzaldehyde in the presence of a base to form the methoxybenzylidene derivative.

    Attachment of the Pyridine Moiety: Finally, the methoxybenzylidene-thiazolidinone intermediate is coupled with pyridine-2-ylbutanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thioxothiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The thiazolidinone core is known for its antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced mechanical, thermal, or electronic properties.

Mechanism of Action

The mechanism of action of (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets in the body. The thiazolidinone core can inhibit enzymes involved in inflammation and cancer progression, while the pyridine moiety can enhance its binding affinity and selectivity. The compound may also modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Benzylidene-thiazolidinones: These compounds have a similar structure but with different substituents on the benzylidene group.

    Pyridine-containing compounds: These compounds contain the pyridine moiety and are used in various therapeutic applications.

Uniqueness

(Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide is unique due to its combination of the thiazolidinone core, methoxybenzylidene group, and pyridine moiety

Properties

IUPAC Name

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-26-15-7-4-6-14(12-15)13-16-19(25)23(20(27)28-16)11-5-9-18(24)22-17-8-2-3-10-21-17/h2-4,6-8,10,12-13H,5,9,11H2,1H3,(H,21,22,24)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERIUOHVOFDXAY-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.